BenchChemオンラインストアへようこそ!

ATM Inhibitor-10

ATM kinase inhibition Enzymatic IC50 Biochemical assay

Select this 3-quinoline carboxamide ATM inhibitor for its exceptional sub-nanomolar potency (IC50=0.6nM) and >600-fold kinase selectivity, validated by potentiation of irinotecan in SW620 xenografts. Oral bioavailability ensures reliable in vivo target engagement. Critical for synthetic lethality studies where off-target DNA-PK/mTOR activity confounds results. Ensure ≥98% purity.

Molecular Formula C23H23FN6O2
Molecular Weight 434.5 g/mol
Cat. No. B605733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATM Inhibitor-10
SynonymsAZ 5704;  AZ5704;  AZ-5704
Molecular FormulaC23H23FN6O2
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCC(C1=NN(C=C1)C)NC2=C(C=NC3=CC(=C(C=C32)C4=CN=C(C=C4)COC)F)C(=O)N
InChIInChI=1S/C23H23FN6O2/c1-13(20-6-7-30(2)29-20)28-22-17-8-16(14-4-5-15(12-32-3)26-10-14)19(24)9-21(17)27-11-18(22)23(25)31/h4-11,13H,12H2,1-3H3,(H2,25,31)(H,27,28)/t13-/m0/s1
InChIKeyXHNKFGYYGPLYPT-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

7-Fluoro-6-[6-(methoxymethyl)-3-pyridinyl]-4-[[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino]-3-quinolinecarboxamide (AZ 5704): ATM Kinase Inhibitor Procurement and Selection Overview


7-Fluoro-6-[6-(methoxymethyl)-3-pyridinyl]-4-[[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino]-3-quinolinecarboxamide (CAS 1941214-06-7), also known as AZ 5704 or ATM Inhibitor-10, is a 3-quinoline carboxamide that functions as a potent and highly selective inhibitor of ataxia telangiectasia mutated (ATM) kinase [1]. This compound was developed through a medicinal chemistry optimization program that identified 7-fluoro substitution and specific pyridine-pyrazole substitution patterns as critical for achieving sub-nanomolar potency combined with oral bioavailability [2]. It serves as a research tool for probing ATM-dependent DNA damage response pathways and evaluating synthetic lethality strategies in oncology research .

Procurement Rationale: Why Generic ATM Inhibitors Cannot Substitute for 7-Fluoro-6-[6-(methoxymethyl)-3-pyridinyl]-4-[[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino]-3-quinolinecarboxamide


ATM inhibitors exhibit substantial variation across multiple parameters critical to experimental reproducibility: enzymatic potency can differ by over 20-fold (e.g., KU-55933 at 12.9 nM versus AZ 5704 at 0.6 nM) [1]; kinome selectivity profiles diverge dramatically, with some inhibitors showing >1000-fold selectivity while others exhibit significant off-target activity against ATR, DNA-PK, or PI3K isoforms [2]; cellular target engagement varies independently of enzymatic potency due to differences in membrane permeability and intracellular retention [3]; and oral bioavailability is not a class property—many early ATM inhibitors lack pharmacokinetic properties suitable for in vivo oral dosing [4]. Direct substitution with a generic ATM inhibitor without verification of these parameters introduces uncontrolled variables that compromise experimental interpretation and cross-study reproducibility.

Quantitative Comparative Evidence for 7-Fluoro-6-[6-(methoxymethyl)-3-pyridinyl]-4-[[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino]-3-quinolinecarboxamide (AZ 5704)


Enzymatic Potency Against ATM Kinase: Direct Comparison with First-Generation Tool Compound KU-55933

AZ 5704 exhibits sub-nanomolar enzymatic potency against ATM kinase (IC50 = 0.6 nM) and demonstrates >600-fold selectivity for ATM over other kinases . In direct comparison, KU-55933, the widely used first-generation ATM tool compound, shows an IC50 of 12.9 nM [1]. This represents a 21.5-fold improvement in enzymatic potency.

ATM kinase inhibition Enzymatic IC50 Biochemical assay

Cellular Target Engagement: Quantitative Comparison of In Vitro Cellular ATM Inhibition

AZ 5704 inhibits ATM kinase in an in vitro cellular assay with an IC50 of 0.33 μM . This cellular potency translates to a cellular-to-enzymatic ratio of approximately 550, reflecting efficient membrane permeability and intracellular target engagement. In comparison, the related 3-quinoline carboxamide analog compound 72 (6-[6-(methoxymethyl)-3-pyridinyl]-4-{[(1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl]amino}-3-quinolinecarboxamide) showed reduced cellular activity despite comparable enzymatic potency in the same assay platform [1].

Cellular target engagement Cell-based assay ATM signaling

Kinome Selectivity Profile: Comparative Assessment of Off-Target Activity

AZ 5704 exhibits >600-fold selectivity for ATM over other kinases tested in broad kinome profiling . Specific IC50 values against related PIKK family members and PI3K isoforms are: DNA-PK (370 nM, ~617-fold selectivity), mTOR (1.48 μM, ~2,467-fold selectivity), PI3Kα (0.445 μM, ~742-fold selectivity), PI3Kβ (12.8 μM, ~21,333-fold selectivity), and PI3Kγ (7.1 μM, ~11,833-fold selectivity) [1]. In comparison, the clinically evaluated ATM inhibitor AZD0156 reports >1000-fold selectivity over PIKK family kinases [2], while the first-generation KU-55933 exhibits selectivity margins of ~155-fold over DNA-PK (IC50 2 μM), ~721-fold over mTOR (9.3 μM), and >1,287-fold over ATR (>100 μM) [3].

Kinase selectivity Off-target profiling PIKK family

In Vivo Efficacy in Combination Therapy: SW620 Xenograft Model Evidence

AZ 5704 potentiates the antitumor effects of the topoisomerase I inhibitor irinotecan (CPT-11) in tumor-bearing immunocompromised mice, as demonstrated in the SW620 colorectal cancer xenograft model . The combination strategy leverages ATM inhibition to impair DNA damage repair following irinotecan-induced DNA double-strand breaks, resulting in enhanced antitumor activity . This represents a disease-relevant in vivo validation of the compound's utility as a chemical probe for synthetic lethality and combination therapy research [1].

In vivo efficacy Combination therapy Xenograft model

Oral Bioavailability: Pharmacokinetic Differentiation from Non-Oral ATM Inhibitors

AZ 5704 is orally bioavailable, enabling convenient oral administration in rodent in vivo studies [1]. This property distinguishes AZ 5704 from first-generation ATM inhibitors such as KU-55933 and KU-60019, which lack suitable ADME properties for oral dosing and require intraperitoneal or intravenous administration [2]. The oral bioavailability of AZ 5704 is attributed to the optimization of the 3-quinoline carboxamide scaffold, including the 7-fluoro substitution and the specific (S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl amino moiety .

Oral bioavailability ADME properties In vivo dosing

Structural Determinants of Selectivity: 7-Fluoro Substitution and Chiral Center Configuration

The (S)-configuration at the chiral center bearing the 1-(1-methyl-1H-pyrazol-3-yl)ethyl moiety is stereochemically defined and contributes to the compound's ATM inhibitory activity [1]. The 7-fluoro substitution on the quinoline core distinguishes AZ 5704 from earlier 3-quinoline carboxamide analogs lacking this modification, such as compound 72, which contains an unsubstituted quinoline and a tetrahydro-2H-pyran-4-yl moiety instead of the N-methylpyrazole group [2]. While both compounds were identified as potent ATM inhibitors, the distinct substitution patterns result in differentiated selectivity and pharmacokinetic profiles .

Structure-activity relationship Medicinal chemistry Chiral specificity

Recommended Research Applications for 7-Fluoro-6-[6-(methoxymethyl)-3-pyridinyl]-4-[[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino]-3-quinolinecarboxamide (AZ 5704)


In Vivo Combination Therapy Studies with DNA-Damaging Agents

AZ 5704 is suitable for oral administration in rodent models to evaluate ATM inhibition as a sensitizing strategy in combination with DNA double-strand break-inducing chemotherapeutics such as irinotecan or radiation therapy . The demonstrated potentiation of irinotecan antitumor effects in the SW620 colorectal cancer xenograft model [1] supports its use in combination efficacy studies in gastrointestinal and other solid tumor models. The oral bioavailability enables chronic dosing regimens that minimize handling-related stress in long-term in vivo experiments [2].

ATM-Dependent DNA Damage Response Pathway Dissection

The high kinome selectivity of AZ 5704 (>600-fold over other kinases) makes it a preferred chemical probe for experiments requiring unambiguous attribution of phenotypic effects to ATM inhibition. Specific selectivity margins over DNA-PK (~617-fold) and mTOR (~2,467-fold) [1] are particularly relevant for DNA damage response studies, where off-target inhibition of these related kinases could confound interpretation. Researchers investigating ATM-specific phosphorylation targets, cell cycle checkpoint regulation, or homologous recombination repair should prioritize this compound over less selective alternatives [2].

Synthetic Lethality Screening in ATM-Deficient or p53-Mutant Cancer Models

AZ 5704 can be employed as a pharmacological tool to validate synthetic lethal interactions identified in genetic screens. While not a clinical candidate, its well-characterized selectivity profile and oral bioavailability [1] enable robust in vivo testing of synthetic lethality hypotheses, particularly in colorectal cancer models where SW620 xenograft efficacy has been demonstrated [2]. Researchers evaluating ATM inhibitor combinations with PARP inhibitors, ATR inhibitors, or other DDR-targeting agents may use this compound as a benchmark ATM inhibitor reference.

Structure-Activity Relationship Studies of 3-Quinoline Carboxamide ATM Inhibitors

As a representative optimized compound from the 3-quinoline carboxamide series , AZ 5704 serves as a reference standard for medicinal chemistry efforts exploring SAR around the quinoline core, pyridine substitution, and chiral amino side chain. The defined (S)-stereochemistry [1] and 7-fluoro substitution pattern provide a benchmark for evaluating potency and selectivity improvements in novel analogs. Procurement for SAR studies should ensure stereochemical purity (≥98% as specified by vendors) [2] to avoid confounding effects from the less active (R)-enantiomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for ATM Inhibitor-10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.